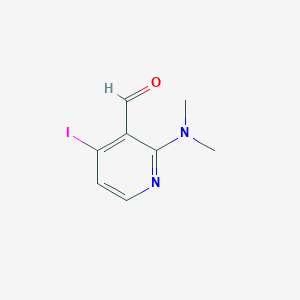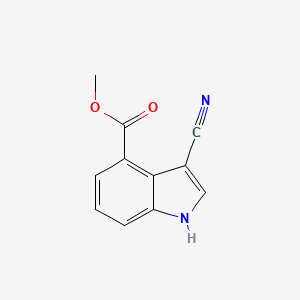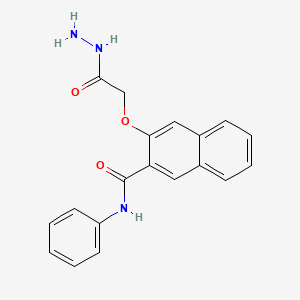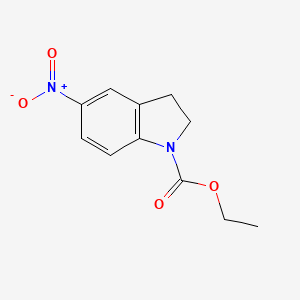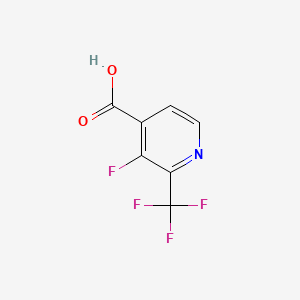![molecular formula C13H15FN2O4 B1328658 8-(4-フルオロ-2-ニトロフェニル)-1,4-ジオキサ-8-アザスピロ[4.5]デカン CAS No. 914637-75-5](/img/structure/B1328658.png)
8-(4-フルオロ-2-ニトロフェニル)-1,4-ジオキサ-8-アザスピロ[4.5]デカン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound’s biological activity is studied to understand its interaction with various biological targets.
Industrial Applications:
作用機序
Target of Action
The primary targets of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) .
Mode of Action
The compound interacts with its targets, the HIF PHDs, by inhibiting their activity . This inhibition prevents the degradation of HIFs, leading to their accumulation in the cell . As a result, the expression of HIF target genes is upregulated, which includes genes encoding for proteins involved in erythropoiesis and angiogenesis .
Biochemical Pathways
The inhibition of HIF PHDs affects the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by PHDs, marking them for degradation . This leads to the transcription of HIF target genes, which can result in increased production of erythropoietin, leading to increased red blood cell production, and vascular endothelial growth factor, promoting angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of HIF target genes, leading to increased production of erythropoietin and vascular endothelial growth factor . This can result in increased red blood cell production and promotion of angiogenesis .
Action Environment
Environmental factors such as oxygen levels in the cellular environment can influence the compound’s action. Under hypoxic conditions, the activity of HIF PHDs is naturally decreased, leading to the accumulation of HIFs Therefore, the efficacy of the compound may be influenced by the oxygen levels in the cellular environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Fluorine: The major products depend on the nucleophile used, resulting in various substituted derivatives.
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the fluorine and nitro substituents.
Difluoroalkylated 2-azaspiro[4.5]decane: Contains difluoroalkyl groups instead of the fluoro and nitro groups.
Uniqueness
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group allows for diverse chemical modifications and potential biological activities not seen in similar compounds.
特性
IUPAC Name |
8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-10-1-2-11(12(9-10)16(17)18)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXIHNFJVOLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
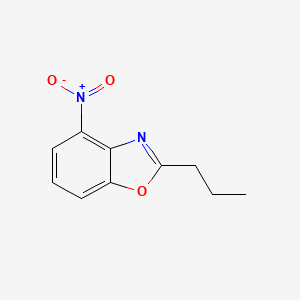
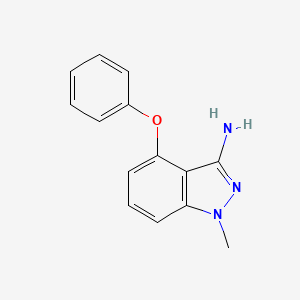
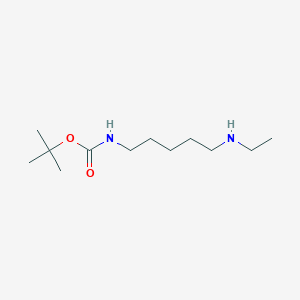
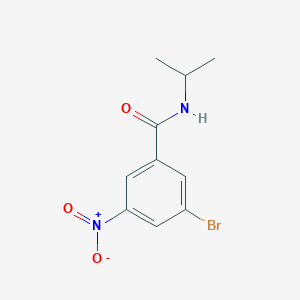
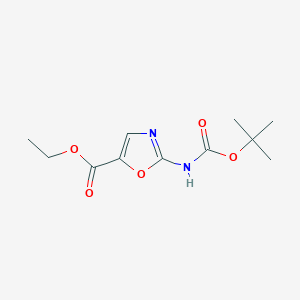
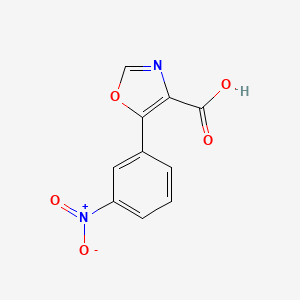
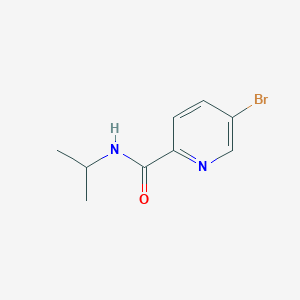
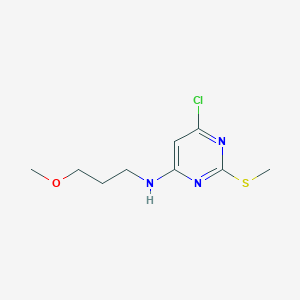
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)
